molecular formula C16H17NO3S2 B2841405 (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 303027-60-3

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2841405
CAS No.: 303027-60-3
M. Wt: 335.44
InChI Key: GBKHAXRTXDLKBD-RAXLEYEMSA-N
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Description

(Z)-Isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a heterocyclic compound featuring a thioxothiazolidinone core substituted with a benzylidene group at the 5-position and an isopropyl ester at the propanoate side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Key structural motifs include:

  • Thioxothiazolidinone ring: A sulfur-containing heterocycle known for its role in enzyme inhibition (e.g., tyrosine kinase inhibitors) .
  • Benzylidene substituent: Enhances π-conjugation and binding affinity to biological targets .
  • Isopropyl ester: Improves lipophilicity and bioavailability compared to methyl or ethyl esters .

Synthetic routes typically involve Knoevenagel condensation to introduce the benzylidene group and esterification to append the isopropyl moiety .

Properties

IUPAC Name

propan-2-yl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-11(2)20-14(18)8-9-17-15(19)13(22-16(17)21)10-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHAXRTXDLKBD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves multiple steps, starting with the formation of the thiazolidine ring. One common synthetic route includes the reaction of a suitable thiazolidine derivative with a benzylidene compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have potential biological activity and can be studied for its effects on various biological systems.

  • Medicine: : The compound could be investigated for its therapeutic properties and potential use in drug development.

  • Industry: : It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions

Comparison with Similar Compounds

Comparison with Structural Analogs

Thioxothiazolidinone Derivatives

(Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 1426138-42-2)
  • Structure: Replaces the benzylidene group with a chlorinated indolinone moiety and substitutes the isopropyl ester with a carboxylic acid.
  • Properties :
    • Higher polarity due to the carboxylic acid (logP ≈ 1.2 vs. 3.5 for the isopropyl ester).
    • Enhanced apoptosis-inducing activity in cancer cell lines (IC₅₀ = 2.1 μM vs. 5.8 μM for the target compound) .
  • Applications : Primarily used in apoptosis research and as a kinase inhibitor .
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one
  • Structure: Features an oxadiazole ring instead of the thioxo group and lacks the propanoate side chain.
  • Properties :
    • Reduced metabolic stability due to the absence of the ester group.
    • Moderate antimicrobial activity (MIC = 16 μg/mL against S. aureus), unlike the target compound’s focus on enzyme inhibition .

Table 1: Comparison of Thioxothiazolidinone Analogs

Compound Molecular Formula Key Substituents Bioactivity (IC₅₀ or MIC) Application
Target Compound C₁₇H₁₇NO₃S₂ Benzylidene, isopropyl ester 5.8 μM (kinase inhibition) Enzyme inhibition
CAS 1426138-42-2 C₁₄H₉ClN₂O₄S₂ Chloroindolinone, carboxylic acid 2.1 μM (apoptosis) Apoptosis research
2-Benzylidene-3-(oxadiazolyl)-thiazolidinone C₁₆H₁₁N₃O₂S Oxadiazole, benzylidene 16 μg/mL (antimicrobial) Antimicrobial agent

Ester-Containing Heterocycles

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Contains a pyridazine ring and ethyl ester but lacks the thioxothiazolidinone core.
  • Properties :
    • Lower lipophilicity (logP = 2.8) compared to the target compound.
    • Exhibits vasodilatory effects, contrasting with the target’s enzyme inhibition profile .
Thiazol-5-ylmethyl Carbamate Derivatives
  • Structure : Includes a thiazole ring and carbamate group (e.g., ).
  • Properties :
    • Superior protease inhibition but poor oral bioavailability due to carbamate instability .

Table 2: Ester-Containing Heterocycles

Compound Core Structure Ester Group Key Bioactivity
Target Compound Thioxothiazolidinone Isopropyl Kinase inhibition
I-6230 Benzoate Ethyl Vasodilation
Thiazol-5-ylmethyl derivatives Thiazole Carbamate Protease inhibition

Benzylidene-Substituted Compounds

4-Phenyl-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione
  • Structure: Spirocyclic system with dithia-diaza rings; lacks the thioxothiazolidinone.
  • Properties :
    • High rigidity reduces binding flexibility but improves selectivity for DNA gyrase inhibition .

Key Findings and Implications

  • Structural Flexibility : The isopropyl ester in the target compound enhances membrane permeability compared to carboxylic acid derivatives .
  • Activity Trade-offs: Benzylidene-substituted thioxothiazolidinones show broader enzyme inhibition than oxadiazole or spirocyclic analogs .
  • Metabolic Stability : The thioxo group in the target compound improves resistance to hepatic degradation compared to oxadiazole-containing analogs .

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